molecular formula C9H5ClO B14116587 3-(4-Chlorophenyl)propiolaldehyde CAS No. 67228-76-6

3-(4-Chlorophenyl)propiolaldehyde

Cat. No.: B14116587
CAS No.: 67228-76-6
M. Wt: 164.59 g/mol
InChI Key: VBCBEYXIGYPIBS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)propiolaldehyde, also known as 3-(4-chlorophenyl)propanal, is an organic compound with the molecular formula C9H9ClO. It is characterized by the presence of a chlorophenyl group attached to a propiolaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)propiolaldehyde typically involves the reaction of 4-chlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through distillation or recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)propiolaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(4-Chlorophenyl)propiolaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)propiolaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and protein function .

Comparison with Similar Compounds

    3-(3-Chlorophenyl)propiolaldehyde: Similar in structure but with the chlorine atom in a different position on the phenyl ring.

    4-Chlorobenzaldehyde: Lacks the propiolaldehyde moiety but shares the chlorophenyl group.

    3-(4-Chlorophenyl)propionic acid: An oxidized form of 3-(4-Chlorophenyl)propiolaldehyde.

Uniqueness: this compound is unique due to its combination of the chlorophenyl group and the propiolaldehyde moiety. This structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

67228-76-6

Molecular Formula

C9H5ClO

Molecular Weight

164.59 g/mol

IUPAC Name

3-(4-chlorophenyl)prop-2-ynal

InChI

InChI=1S/C9H5ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H

InChI Key

VBCBEYXIGYPIBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC=O)Cl

Origin of Product

United States

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